

AT7519 TFA and Cisplatin: A Synergistic Combination Against Ovarian Cancer

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Compound of Interest

Compound Name: AT7519 TFA

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A Comparative Guide for Researchers and Drug Development Professionals

The combination of the cyclin-dependent kinase (CDK) inhibitor **AT7519 TFA** with the conventional chemotherapeutic agent cisplatin presents a promising strategy for enhancing treatment efficacy in ovarian cancer. This guide provides a comprehensive comparison of this combination with alternative therapeutic approaches, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this synergistic pairing.

Executive Summary

Preclinical evidence strongly suggests that **AT7519 TFA** acts synergistically with cisplatin to inhibit the proliferation and induce apoptosis of ovarian cancer cells. This combination has demonstrated superiority over cisplatin monotherapy in both in vitro and in vivo models. The mechanism underlying this synergy involves the multi-targeted action of AT7519, which, by inhibiting CDKs, not only halts cell cycle progression but also modulates key signaling pathways that sensitize cancer cells to cisplatin-induced DNA damage. This guide will delve into the quantitative data supporting this synergy, compare it with other combination therapies, detail the experimental methodologies, and visualize the key pathways and workflows.

Comparative Performance Data

The following tables summarize the in vitro efficacy of **AT7519 TFA** in combination with cisplatin against ovarian cancer cell lines, alongside data for alternative combination therapies.

It is important to note that direct comparison across different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro Synergy of **AT7519 TFA** and Cisplatin in Ovarian Cancer

Cell Line	Drug Combination	Key Findings	Source
SKOV3, A2780	AT7519 + Cisplatin	AT7519 at nanomolar concentrations significantly enhances the inhibitory and apoptotic effects of cisplatin in a dose-dependent manner.[1]	Zeng et al., 2022

Note: Specific IC50 values and Combination Index (CI) data for the AT7519 and cisplatin combination are detailed in the full publication by Zeng et al., 2022. The abstract confirms significant synergy.

Table 2: Performance of Alternative Combination Therapies in Ovarian Cancer

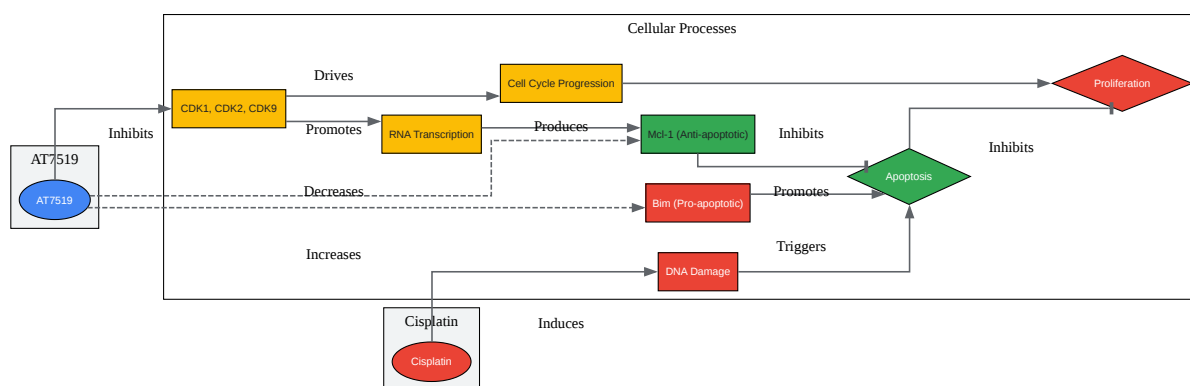
Cell Line	Drug Combination	IC50 (μM) - Drug 1	IC50 (μM) - Drug 2	Combination Index (CI)	Source
A2780	Olaparib + Cisplatin	6.00 ± 0.35	13.87 ± 0.08	< 0.7 (Synergistic) [2]	Chen et al., 2021
OVCAR-3	Olaparib + Cisplatin	12.21 ± 0.10	14.93 ± 0.07	< 0.9 (Synergistic) [2]	Chen et al., 2021
SKOV3	Sanguinarine + Cisplatin	2.24 ± 0.01	2.5 ± 0.07 (μg/mL)	Synergistic suppression of proliferation[3]	Liu et al., 2020

Mechanism of Action and Signaling Pathways

AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and CDK9.^[1] The synergistic effect with cisplatin in ovarian cancer stems from a multi-pronged attack on cancer cell processes:

- **Cell Cycle Arrest:** By inhibiting CDK1 and CDK2, AT7519 induces cell cycle arrest, preventing cancer cells from proliferating.^[1]
- **Transcriptional Inhibition:** AT7519's inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of RNA transcription of key anti-apoptotic proteins like Mcl-1.^[1]
- **Induction of Apoptosis:** The downregulation of Mcl-1, coupled with an increase in the pro-apoptotic protein Bim, significantly lowers the threshold for apoptosis, making cancer cells more susceptible to cisplatin-induced cell death.^[1]
- **Suppression of Epithelial-Mesenchymal Transition (EMT):** AT7519 has been shown to inhibit the migratory capabilities of ovarian cancer cells by suppressing EMT, a process implicated in metastasis and drug resistance.^[1]

The combination of these effects with the DNA-damaging properties of cisplatin results in a potent synergistic anti-cancer activity.



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Caption: Signaling pathway of AT7519 and Cisplatin synergy.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the synergy between **AT7519 TFA** and cisplatin in ovarian cancer.

1. Cell Viability Assay (MTT Assay)

- **Objective:** To determine the cytotoxic effects of AT7519, cisplatin, and their combination on ovarian cancer cell lines.
- **Procedure:**

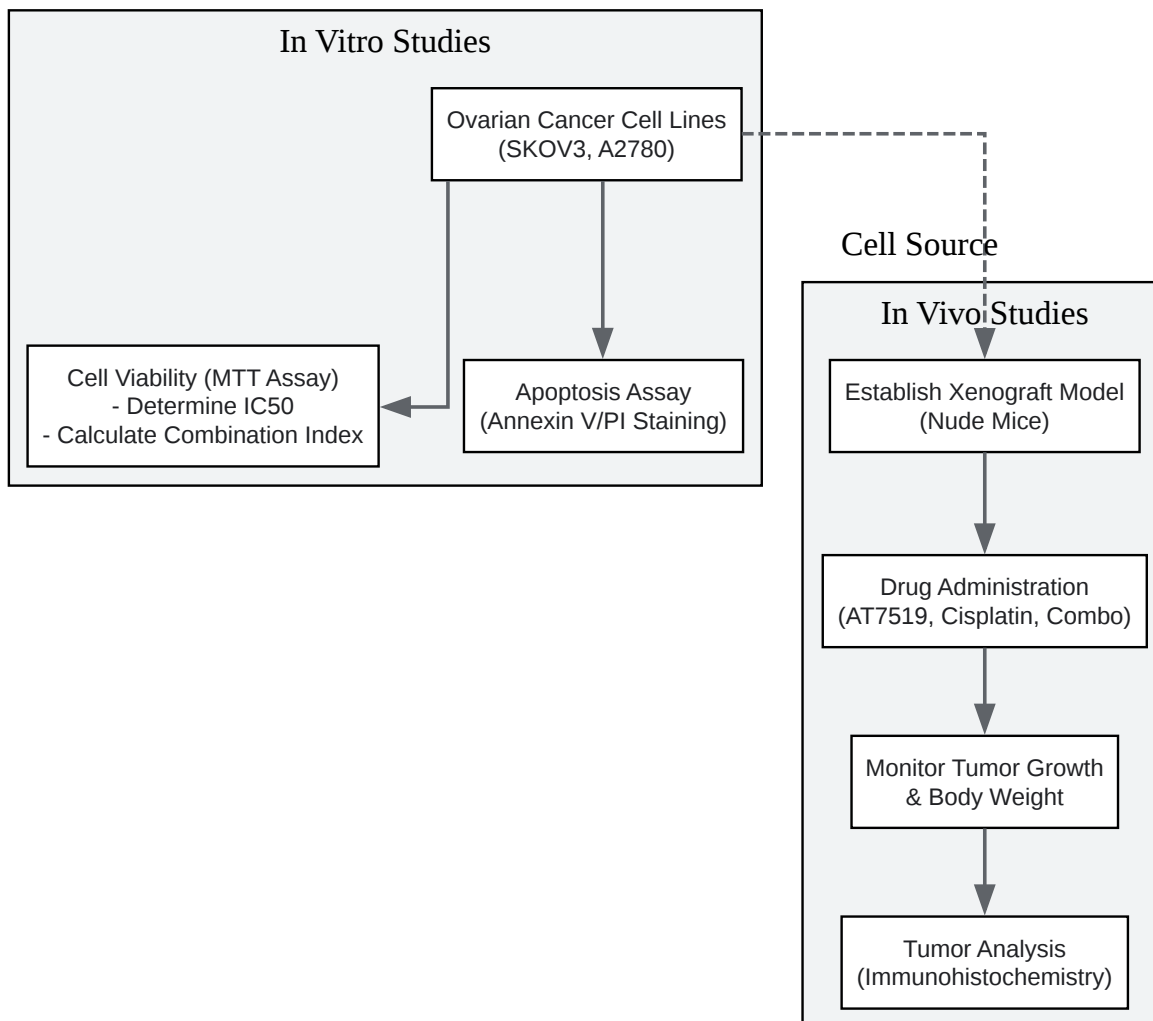
- Seed ovarian cancer cells (e.g., SKOV3, A2780) in 96-well plates at a density of 5×10^3 cells/well and allow them to adhere overnight.
- Treat the cells with varying concentrations of AT7519, cisplatin, or a combination of both for 72 hours.
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the half-maximal inhibitory concentration (IC₅₀) for each treatment.
- Determine the Combination Index (CI) using the Chou-Talalay method, where $CI < 1$ indicates synergy.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

- Objective: To quantify the induction of apoptosis by AT7519, cisplatin, and their combination.
- Procedure:
 - Seed cells in 6-well plates and treat with the respective drugs for 48 hours.
 - Harvest the cells and wash with cold PBS.
 - Resuspend the cells in Annexin V binding buffer.
 - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
 - Analyze the stained cells by flow cytometry.
 - Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

3. In Vivo Xenograft Model

- Objective: To evaluate the in vivo efficacy of the AT7519 and cisplatin combination on tumor growth.
- Procedure:
 - Subcutaneously inject ovarian cancer cells (e.g., SKOV3) into the flank of female athymic nude mice.
 - Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
 - Randomly assign mice to treatment groups: vehicle control, AT7519 alone, cisplatin alone, and the combination of AT7519 and cisplatin.
 - Administer treatments according to a predetermined schedule and dosage.
 - Measure tumor volume and body weight twice weekly.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
 - Analyze the data for tumor growth inhibition and potential toxicity.



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Caption: General experimental workflow for synergy assessment.

Conclusion

The combination of **AT7519 TFA** and cisplatin demonstrates significant synergistic anti-cancer activity in preclinical models of ovarian cancer. This is attributed to the multi-faceted mechanism of AT7519, which complements the cytotoxic effects of cisplatin. When compared to other emerging combination therapies, such as those involving PARP inhibitors, the AT7519-cisplatin duo presents a compelling case for further investigation and clinical development,

particularly for patients with cisplatin-resistant disease. The provided experimental protocols offer a robust framework for researchers to validate and expand upon these findings. Further exploration of this combination in clinical trials is warranted to ascertain its therapeutic potential in improving outcomes for ovarian cancer patients.[1]

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